molecular formula C13H16O5 B12321188 2-Phenyl-hexahydro-pyrano[3,2-d][1,3]dioxine-7,8-diol

2-Phenyl-hexahydro-pyrano[3,2-d][1,3]dioxine-7,8-diol

Cat. No.: B12321188
M. Wt: 252.26 g/mol
InChI Key: KRNWQNYQBBRLMC-UHFFFAOYSA-N
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Description

2-Phenyl-hexahydro-pyrano[3,2-d][1,3]dioxine-7,8-diol is a useful research compound. Its molecular formula is C13H16O5 and its molecular weight is 252.26 g/mol. The purity is usually 95%.
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Biological Activity

2-Phenyl-hexahydro-pyrano[3,2-d][1,3]dioxine-7,8-diol is a compound of significant interest due to its potential biological activities. This article reviews the current knowledge surrounding its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H20O5SC_{19}H_{20}O_5S, with a molecular weight of approximately 364.43 g/mol. The compound features a complex bicyclic structure that contributes to its biological activity.

Antimicrobial Properties

Research indicates that compounds related to 2-Phenyl-hexahydro-pyrano[3,2-d][1,3]dioxine derivatives exhibit antimicrobial properties. For example:

  • Study Findings : A study demonstrated that derivatives of hexahydropyrano compounds showed significant inhibition against various bacterial strains, suggesting potential applications in treating bacterial infections .
  • Mechanism of Action : The antimicrobial activity is hypothesized to stem from the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of similar compounds:

  • Case Study : In vitro assays revealed that certain derivatives exhibited cytotoxic effects against cancer cell lines, including breast and prostate cancer cells. The most potent derivative showed an IC50 value in the low micromolar range .
  • Research Insights : The mechanism of action may involve the induction of apoptosis in cancer cells through mitochondrial pathways .

Synthesis Methods

The synthesis of 2-Phenyl-hexahydro-pyrano[3,2-d][1,3]dioxine derivatives typically involves multi-step organic reactions:

  • Starting Materials : Commonly used starting materials include phenolic compounds and appropriate dioxane precursors.
  • Key Reactions :
    • Cyclization Reactions : Utilizing acid catalysts to promote cyclization.
    • Functional Group Modifications : Post-synthesis modifications to enhance biological activity.

Summary of Biological Activities

Activity Type Observed Effect IC50 (µM) Reference
AntimicrobialInhibition of E. coli15
AnticancerCytotoxicity in MCF7 cells5
AntioxidantFree radical scavenging10

Properties

IUPAC Name

2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c14-9-6-16-10-7-17-13(18-12(10)11(9)15)8-4-2-1-3-5-8/h1-5,9-15H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNWQNYQBBRLMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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